Edralbrutinib
説明
Edralbrutinib, also known as TG-1701, is a Bruton’s tyrosine kinase inhibitor . It is an orally available small molecule that selectively inhibits the activation, proliferation, and survival of B cells .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 489.47 . Its specific physical and chemical properties are not explicitly detailed in the search results.科学的研究の応用
Biomineralization in Wastewater Treatment
Biomineralization is a process where living organisms produce minerals. Research has shown that certain bacteria, such as Lysinibacillus, can immobilize lead ions (Pb2+) efficiently. This process is significant in wastewater treatment, offering a strategy for bacterial reutilization and lead recovery, which could be a breakthrough in biomineralization applications (Kejing Zhang et al., 2021).
作用機序
Target of Action
BTK is a crucial driver of B-cell proliferation and plays a significant role in the B-cell receptor (BCR) signaling pathway, which drives normal B-cell development and supports the growth and survival of malignant B-cells .
Mode of Action
Edralbrutinib acts by irreversibly binding to and inhibiting BTK . This inhibition disrupts the BCR signaling pathway, thereby inhibiting B-cell proliferation and survival . TG-1701 exhibits superior selectivity for BTK compared with other BTK inhibitors, such as ibrutinib .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BCR signaling pathway . By inhibiting BTK, this compound disrupts this pathway, leading to downstream effects such as reduced B-cell proliferation and survival .
Result of Action
The inhibition of BTK by this compound results in reduced B-cell proliferation and survival . This can lead to a decrease in the number of malignant B-cells in patients with B-cell malignancies .
生化学分析
Biochemical Properties
Edralbrutinib plays a significant role in biochemical reactions by inhibiting Bruton’s tyrosine kinase . This kinase is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . By inhibiting this kinase, this compound can potentially disrupt these pathways and exert its therapeutic effects .
Cellular Effects
This compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the activation of Bruton’s tyrosine kinase, which is a key player in the B-cell antigen receptor signaling pathway . This inhibition can lead to changes in cell signaling, potentially affecting the growth and survival of certain cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Bruton’s tyrosine kinase, leading to the inhibition of this enzyme . This binding is thought to be irreversible, which means that once this compound has bound to the kinase, it remains bound and continues to inhibit the enzyme’s activity .
Metabolic Pathways
As an inhibitor of Bruton’s tyrosine kinase, it is likely to impact the metabolic pathways that this kinase is involved in
特性
IUPAC Name |
4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOFZXZJJDQLB-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1858206-58-2 | |
Record name | Edralbrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858206582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDRALBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5I5QTR4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。